molecular formula C7H3ClN2O B1629267 6-Cyanopyridine-3-carbonyl chloride CAS No. 313350-44-6

6-Cyanopyridine-3-carbonyl chloride

Cat. No. B1629267
CAS RN: 313350-44-6
M. Wt: 166.56 g/mol
InChI Key: KSVWNAJTQHVDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyanopyridine-3-carbonyl chloride is a useful research compound. Its molecular formula is C7H3ClN2O and its molecular weight is 166.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Cyanopyridine-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyanopyridine-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

313350-44-6

Product Name

6-Cyanopyridine-3-carbonyl chloride

Molecular Formula

C7H3ClN2O

Molecular Weight

166.56 g/mol

IUPAC Name

6-cyanopyridine-3-carbonyl chloride

InChI

InChI=1S/C7H3ClN2O/c8-7(11)5-1-2-6(3-9)10-4-5/h1-2,4H

InChI Key

KSVWNAJTQHVDTP-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C(=O)Cl)C#N

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Cyano-nicotinic acid (120 mg, 810 μmol) was suspended in toluene (1 mL) and thionyl chloride (119 μL, 1.62 mmol) was added dropwise followed by one drop of DMF. The reaction mixture was refluxed for 2.5 hours and then allowed to cool to room temperature for 18 hours. The solvents were removed in vacuo and the residue was azeotroped with toluene to furnish the title compound as a brown oil (134 mg) which was used in further experiments without purification.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
119 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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